An In-depth Technical Guide to Dehydro Tizanidine-¹³C₃, ¹⁵N: Structure, Properties, and Application in Bioanalytical Methods
An In-depth Technical Guide to Dehydro Tizanidine-¹³C₃, ¹⁵N: Structure, Properties, and Application in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dehydro Tizanidine-¹³C₃, ¹⁵N, an isotopically labeled metabolite of the skeletal muscle relaxant, Tizanidine. As a senior application scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its application, particularly its critical role as an internal standard in pharmacokinetic and metabolic studies.
Introduction: The Significance of Labeled Metabolites
Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1][2][3] Like many pharmaceuticals, tizanidine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP1A2.[4] Dehydro Tizanidine, also known as Tizanidine M-5, is one of its metabolites.[5]
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development. Accurate quantification of both the parent drug and its metabolites in biological matrices is paramount. Isotopically labeled internal standards are the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as they co-elute with the analyte of interest and exhibit identical chemical behavior, correcting for variations in sample preparation and instrument response. Dehydro Tizanidine-¹³C₃, ¹⁵N serves this exact purpose for the quantification of the dehydro metabolite of Tizanidine.
Chemical Structure and Physicochemical Properties
The key distinction of Dehydro Tizanidine-¹³C₃, ¹⁵N lies in the incorporation of three heavy carbon-13 isotopes and one heavy nitrogen-15 isotope into its molecular framework. This labeling provides a distinct mass signature detectable by mass spectrometry without altering the chemical properties of the molecule.
Chemical Structure
The chemical structure of Dehydro Tizanidine features a 2,1,3-benzothiadiazole ring system linked to an imidazole group. The dehydrogenation occurs at the imidazoline ring of the parent tizanidine molecule.
Caption: Chemical Structure of Dehydro Tizanidine-¹³C₃, ¹⁵N
Physicochemical Data
The incorporation of stable isotopes results in a precise increase in the molecular weight of the compound. This mass difference is the basis of its utility in mass spectrometry-based quantification.
| Property | Dehydro Tizanidine | Dehydro Tizanidine-¹³C₃, ¹⁵N |
| Molecular Formula | C₉H₆ClN₅S[6] | C₆¹³C₃H₆ClN₄¹⁵NS[7] |
| Molecular Weight | 251.70 g/mol [8] | 254.67 g/mol [9] |
| Monoisotopic Mass | 251.0032441 Da[8] | Approx. 255.01 Da |
| CAS Number | 125292-34-4[8] | Not Available |
| Appearance | Likely a solid powder | White or off-white solid |
| Melting Point | 174-176°C (decomposes)[5] | Not specified, expected to be similar to the unlabeled form |
Synthesis and Isotopic Labeling
While the specific synthetic route for Dehydro Tizanidine-¹³C₃, ¹⁵N is proprietary to the manufacturers, a general understanding of isotopic labeling strategies can be inferred from related syntheses, such as that for Tizanidine-d4.[10] The synthesis would involve the strategic introduction of ¹³C and ¹⁵N-labeled precursors at appropriate stages.
A plausible synthetic approach would involve:
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Synthesis of a Labeled Precursor: A key building block containing the desired ¹³C and ¹⁵N atoms would be synthesized first. For instance, a labeled imidazole derivative.
-
Coupling Reaction: This labeled precursor would then be coupled with the 5-chloro-2,1,3-benzothiadiazol-4-amine intermediate.
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Purification: The final labeled product would be purified using techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.
The critical aspect of the synthesis is to ensure that the labels are not lost during the chemical transformations and that their positions within the molecule are known and consistent.
Applications in Quantitative Bioanalysis
The primary and most critical application of Dehydro Tizanidine-¹³C₃, ¹⁵N is as an internal standard for the quantification of Dehydro Tizanidine in biological samples such as plasma, serum, and urine.
The Role of an Ideal Internal Standard
An ideal internal standard should:
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Behave chemically and physically like the analyte.
-
Be clearly distinguishable from the analyte by the detector.
-
Not be present in the biological sample.
-
Be added to the sample at a known concentration at the beginning of the sample preparation process.
Stable isotope-labeled compounds like Dehydro Tizanidine-¹³C₃, ¹⁵N fulfill these criteria perfectly for LC-MS analysis. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they experience the same extraction efficiency, ionization suppression/enhancement, and chromatographic retention.
Experimental Workflow for Bioanalytical Quantification
A typical workflow for the quantification of Dehydro Tizanidine in a plasma sample using its labeled internal standard would involve the following steps:
Caption: A typical bioanalytical workflow for metabolite quantification.
Analytical Methodologies
The quantification of Tizanidine and its metabolites is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a sensitive detector, most commonly a tandem mass spectrometer (MS/MS).[11][12][13]
RP-HPLC Method Parameters
While specific parameters need to be optimized for each application, a general starting point for the analysis of Dehydro Tizanidine can be derived from methods developed for the parent drug, Tizanidine.
| Parameter | Typical Conditions | Rationale |
| Column | C18 or C8 (e.g., Agilent Zorbax, Waters Acquity BEH)[11][12] | Provides good retention and separation for moderately polar compounds like Tizanidine and its metabolites. |
| Mobile Phase | A: Water with 0.1% formic acid or ammonium acetate buffer. B: Acetonitrile or methanol.[12][13] | The organic modifier and aqueous phase with additives ensure good peak shape and ionization efficiency. |
| Elution Mode | Gradient elution | Allows for the efficient elution of compounds with varying polarities and reduces run time. |
| Flow Rate | 0.2 - 0.6 mL/min | Dependent on the column dimensions (e.g., for UPLC or standard HPLC). |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides the necessary selectivity and sensitivity for quantification in complex biological matrices. |
Mass Spectrometry Detection
In an MS/MS system, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for both the analyte (Dehydro Tizanidine) and the internal standard (Dehydro Tizanidine-¹³C₃, ¹⁵N).
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Analyte MRM: A specific mass-to-charge ratio (m/z) for Dehydro Tizanidine is selected in the first quadrupole, fragmented, and a specific fragment ion is monitored in the third quadrupole.
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Internal Standard MRM: A similar process is followed for the labeled internal standard, but with its unique, higher m/z value.
The co-elution and parallel fragmentation of the analyte and the internal standard ensure that any matrix effects will impact both compounds equally, leading to a consistent peak area ratio and, therefore, highly accurate and precise quantification.
Conclusion
Dehydro Tizanidine-¹³C₃, ¹⁵N is an indispensable tool for researchers and drug development professionals involved in the study of Tizanidine. Its use as an internal standard in LC-MS-based bioanalytical methods ensures the generation of high-quality, reliable data on the pharmacokinetics and metabolism of Tizanidine. A thorough understanding of its properties and the principles behind its application is crucial for the successful design and execution of preclinical and clinical studies.
References
-
Ufer, M., et al. (2001). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 51(2), 193–195. [Link]
-
Khan, S., et al. (2014). Development and validation of a reverse phase high performance liquid chromatography (HPLC) method for determination of tizanidine in human. African Journal of Pharmacy and Pharmacology, 8(7), 184-189. [Link]
-
Journal of Pharmaceutical Analysis. (2012). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. 16(1). [Link]
-
precisionFDA. (n.d.). DEHYDRO TIZANIDINE. Retrieved from [Link]
-
Axios Research. (n.d.). Dehydro Tizanidine-13C-15N2. Retrieved from [Link]
-
BioOrganics. (n.d.). Search by Chemical Name, Molecular Formula or CAS No. Retrieved from [Link]
-
PubChem. (n.d.). Dehydro Tizanidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tizanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Tizanidine - StatPearls. Retrieved from [Link]
- Google Patents. (2016). CN105566314A - Tizanidine hydrochloride compound.
-
ResearchGate. (2014). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
-
ResearchGate. (2012). Tizanidine and tizanidine hydrochloride: on the correct tautomeric form of tizanidine. Retrieved from [Link]
-
PubMed. (1994). Efficacy and safety of tizanidine in the treatment of spasticity in patients with spinal cord injury. North American Tizanidine Study Group. Retrieved from [Link]
-
PubMed. (2024). Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations. Retrieved from [Link]
Sources
- 1. Tizanidine - Wikipedia [en.wikipedia.org]
- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and safety of tizanidine in the treatment of spasticity in patients with spinal cord injury. North American Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Dehydro Tizanidine | 125292-34-4 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. Our Products [13.235.231.239]
- 8. Dehydro Tizanidine | C9H6ClN5S | CID 46780587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dehydro Tizanidine-13C-15N2 - CAS - 125292-34-4 (non-labeled) | Axios Research [axios-research.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academicjournals.org [academicjournals.org]
- 13. Bot Verification [rasayanjournal.co.in]
